molecular formula C20H4Cl4I4O5 B1206479 Bengal rose CAS No. 11121-48-5

Bengal rose

Cat. No.: B1206479
CAS No.: 11121-48-5
M. Wt: 973.7 g/mol
InChI Key: VDNLFJGJEQUWRB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bengal Rose, also known as Rose Bengal, is primarily used as a diagnostic agent in routine ocular examinations . It targets the conjunctival and corneal cells, particularly those that are damaged or degenerated . It is also used in laboratory settings for various purposes, including the preparation of Foraminifera for microscopic analysis and suppression of bacterial growth in several microbiological media .

Mode of Action

Rose Bengal stains both the nuclei and cell walls of dead or degenerated epithelial cells of the cornea and conjunctiva . It also stains the mucus of the precorneal tear film . In addition to its staining properties, Rose Bengal has been observed to have a direct cytotoxic effect on microorganisms and cancer cells , suggesting potential antitumor actions via intralesional injections .

Biochemical Pathways

Rose Bengal operates through multiple pathways in visible light-mediated reactions . As a photosensitizer, it allows the production of singlet oxygen and oxygen reactive species that kill bacteria and tumor cells . This process is part of photodynamic therapy (PDT), a treatment method used in anti-cancer and anti-bacterial therapies .

Pharmacokinetics

The pharmacokinetics of Rose Bengal have been studied in the context of its use as a photosensitizer . In one study, Rose Bengal was loaded into Transfersomes and administered intradermally using microneedles . This approach significantly prolonged the half-life of Rose Bengal in the body, reaching 24 hours . It also resulted in a higher accumulation of Rose Bengal in lymph nodes, suggesting effective charge transfer within the nanocomposite .

Result of Action

The result of Rose Bengal’s action is the visualization of ocular surfaces of both diseased and dead cells in vivo . It has also shown to stain healthy cultured cells, including rabbit corneal epithelial cells, in a rapid, dose-dependent manner . Various studies demonstrate the cytotoxic effects of Rose Bengal in different cell cultures, including smooth-muscle cells from human intestine, endothelial cells from bovine pulmonary artery, rabbit Tenon fibroblasts, and rabbit and human corneal epithelial cells .

Action Environment

The action of Rose Bengal can be influenced by environmental factors such as light. As a photosensitizer, Rose Bengal harnesses visible light to operate through multiple pathways . Its ability to produce singlet oxygen and oxygen reactive species that kill bacteria and tumor cells is dependent on the specific excitation of the photosensitizer . Therefore, the efficacy of Rose Bengal in photodynamic therapy is influenced by the availability and intensity of light in the environment .

Biochemical Analysis

Biochemical Properties

Bengal Rose plays a significant role in biochemical reactions, particularly in visible light-mediated processes. It interacts with various enzymes, proteins, and other biomolecules to facilitate reactions such as bond creation, bond functionalization, and cross-couplings . The dye operates through multiple pathways, providing distinctly different and valuable results. For instance, this compound can interact with nitrogen-containing heterocycles, leading to the formation of biologically active compounds .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The dye’s ability to harness visible light allows it to induce photochemical reactions within cells, leading to changes in cellular behavior . For example, this compound can activate or inhibit specific signaling pathways, resulting in altered gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The dye can bind to specific proteins and enzymes, leading to their activation or inhibition . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including metabolism and cell signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity for extended periods, allowing for sustained biochemical reactions. The dye may also undergo degradation, leading to a decrease in its effectiveness over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye can induce beneficial biochemical reactions without causing significant adverse effects . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. It is essential to determine the optimal dosage to maximize the dye’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The dye can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, this compound can enhance the synthesis of specific metabolites by activating key enzymes in metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the dye’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its effectiveness in biochemical reactions and cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The dye can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows this compound to interact with specific biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bengal rose is synthesized through the iodination and chlorination of fluorescein . The process involves the following steps:

    Iodination: Fluorescein is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms at specific positions on the molecule.

    Chlorination: The iodinated fluorescein is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce chlorine atoms at the remaining positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Comparison with Similar Compounds

Bengal rose is unique among similar compounds due to its specific halogenation pattern and its versatility in various applications. Similar compounds include:

This compound stands out due to its ability to act as a photoredox catalyst and its potential in photodynamic therapy, making it a valuable compound in both scientific research and industrial applications .

Properties

CAS No.

11121-48-5

Molecular Formula

C20H4Cl4I4O5

Molecular Weight

973.7 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)

InChI Key

VDNLFJGJEQUWRB-UHFFFAOYSA-N

SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[K+].[K+]

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O

Key on ui other cas no.

24545-87-7
11121-48-5

physical_description

Dark violet solid;  [Sigma-Aldrich MSDS]

Related CAS

4159-77-7 (Parent)

Synonyms

Bengal, Rose
Rose Bengal
Rose Bengal Sodium I 125
Rose Bengal Sodium I 131

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bengal rose
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Reactant of Route 6
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Customer
Q & A

ANone: Bengal Rose (C20H2Cl4I4O5) has a molecular weight of 973.67 g/mol. []

ANone: Yes, several spectroscopic techniques are used to investigate this compound, including ultraviolet (UV), circular dichroism (CD), and fluorescence spectroscopy. []

ANone: this compound serves as a valuable screening test for human brucellosis. When used in parallel with indirect immunofluorescence (IIF), it achieves a sensitivity of 89.17% and a specificity of 100%. []

ANone: Yes, this compound staining provides excellent visualization of sperm tails, midpieces, and heads, proving superior to other staining methods like brome-phenol blue and eosin-nigrosin for this purpose. [, ]

ANone: When labeled with radioactive isotopes like Iodine-123 (123I) or Iodine-131 (131I), this compound becomes a radiotracer for scintigraphic imaging. This technique allows visualization of the liver and biliary tract, assisting in the diagnosis of various liver diseases. [, , , ]

ANone: Yes, this compound is a photosensitizer used in PDT. It has shown efficacy against Leishmania amazonensis parasites, but its use is limited due to toxicity to mammalian cells. []

ANone: Research suggests that isolated crayfish stretch receptor neurons, when treated with this compound and exposed to laser irradiation, exhibit changes in impulse activity, making them a potential test object for studying photosensitizer effects on neuronal function. []

ANone: Yes, this compound can be successfully encapsulated and released from a dendritic box formed by poly(propylene imine) dendrimers capped with tert-butyloxycarbonyl-L-Phe. [, , ]

ANone: Molecular dynamics simulations show that the dendritic box provides a protective environment for this compound, preventing its escape even in the presence of excess molecules. This suggests enhanced stability for encapsulated this compound. []

ANone: Yes, this compound staining has been successfully used to visualize the distribution of living microorganisms on face masks, demonstrating its potential application in studying mask contamination and hygiene. []

ANone: Various methods are employed, including high-frequency Doppler ultrasound for monitoring blood flow in PDT studies, ELISA for cytokine quantification in tear fluid, and computer-assisted sperm analysis (CASA) for assessing sperm motility. [, , ]

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